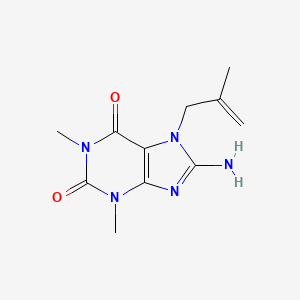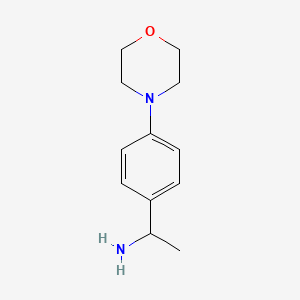![molecular formula C12H14N2O3 B1276062 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 91567-45-2](/img/structure/B1276062.png)
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Overview
Description
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ERK1/2 Inhibitors in Cancer Treatment
A study by Li et al. (2009) explored analogs of thiazolidine-dione derivatives, focusing on their potential as ERK1/2 substrate-specific inhibitors. This research provides insights into developing new compounds for cancer therapy by targeting specific substrates of ERK1/2, a critical pathway in many cancers (Li et al., 2009).
Antidiabetic and Hypolipidemic Agents
Sohda et al. (1982) synthesized compounds similar to thiazolidine-dione, evaluating their hypoglycemic and hypolipidemic activities. This research indicates the potential of such compounds in treating diabetes and associated lipid disorders (Sohda et al., 1982).
Analogs of Alkaloids Naamidine A and G
Witchard and Watson (2010) conducted a synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogs, resembling the structure of alkaloids Naamidine A and G. Their research could pave the way for new therapeutic compounds inspired by these natural products (Witchard & Watson, 2010).
Microwave-Assisted Synthesis
Rábarová et al. (2004) demonstrated the utility of microwave irradiation in synthesizing compounds with active methylene groups, including imidazolidine-dione derivatives. This technique offers a faster and more efficient method for chemical synthesis, potentially useful in drug development (Rábarová et al., 2004).
Serotonin Receptor Research
Handzlik et al. (2011) explored phenylpiperazine derivatives of imidazolidine-dione for their potential as serotonin receptor ligands. Such research is significant for developing treatments for neurological and psychiatric disorders (Handzlik et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nuclear hormone receptors and epoxide hydrolases . These targets play crucial roles in various biological processes, including hormone regulation and inflammation.
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, they can undergo reactions with oxygen to form a reversible hemiketal or with nitrogen to form an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis of the proinflammatory mediator leukotriene b4 .
Result of Action
Similar compounds have been associated with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with epoxide hydrolase, an enzyme that catalyzes the final step in the biosynthesis of leukotriene B4, a proinflammatory mediator . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to influence the activity of enzymes involved in the biosynthesis of leukotriene B4 . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(10(16)13-11(17)14-12)7-6-8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIFFZGCVHKMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406929 | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91567-45-2 | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
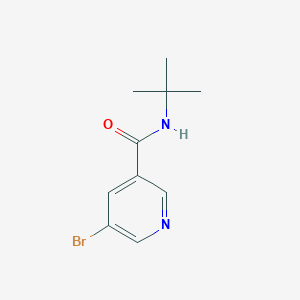



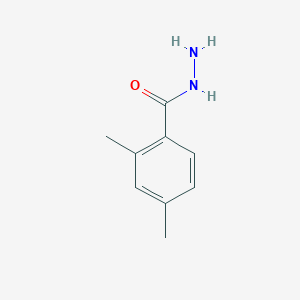
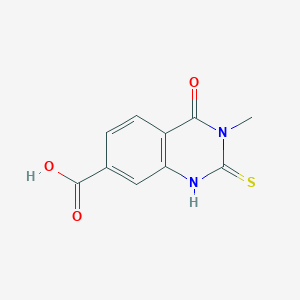
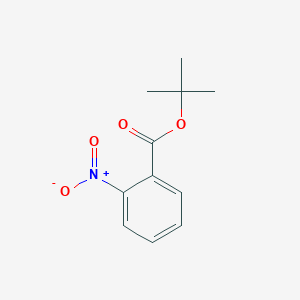
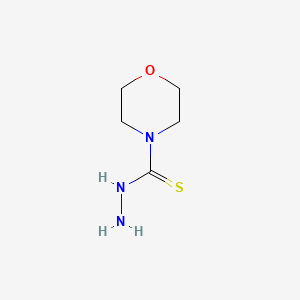
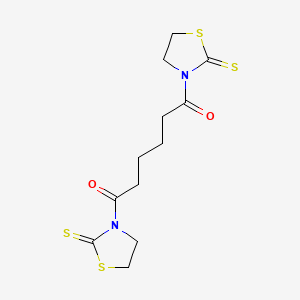
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
